![molecular formula C13H17N3S B1483806 2-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine CAS No. 2098087-43-3](/img/structure/B1483806.png)
2-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine
Overview
Description
Synthesis Analysis
The synthesis of this compound likely involves several steps, including heterocyclization reactions. Researchers have explored various synthetic methods for thiophene derivatives, such as Gewald , Paal–Knorr , Fiesselmann , and Hinsberg reactions . These methods allow the construction of the thiophene ring system, which is crucial for obtaining the desired compound.
Scientific Research Applications
Pharmacological Applications
Piperidine derivatives, including the compound , play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and alkaloids. The versatility of piperidine derivatives allows for their use in the development of new drugs, particularly due to their biological activity .
Synthesis of Biologically Active Compounds
The compound’s structure, featuring both a piperidine and a thiophene moiety, makes it a valuable synthetic intermediate. Thiophene derivatives are known for their wide range of biological effects, which are highly sought after in medicinal chemistry for the development of advanced compounds .
Organic Semiconductors
Thiophene derivatives are integral in the advancement of organic semiconductors. The thiophenyl group within the compound can contribute to the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are pivotal in modern electronics .
Anti-inflammatory and Antimicrobial Properties
Compounds containing thiophene rings, such as the one , exhibit pharmacological properties like anti-inflammatory and antimicrobial activities. This makes them potential candidates for the development of new anti-inflammatory drugs and antibiotics .
Anticancer Agents
The structural framework of thiophene is utilized in the synthesis of anticancer agents. The compound’s ability to act as a precursor in synthesizing biologically active molecules opens up possibilities for creating novel anticancer therapies .
Anti-atherosclerotic Agents
Thiophene derivatives are also used in the synthesis of anti-atherosclerotic agents. The compound’s potential for creating molecules that can treat atherosclerosis is an area of significant interest in cardiovascular research .
Metal Complexing Agents
The compound’s structure allows it to act as a metal complexing agent. This application is crucial in the development of new materials and catalysts that require specific metal-ligand interactions .
Insecticide Development
Lastly, the compound’s derivatives can be used in the development of insecticides. The thiophene ring’s properties contribute to the efficacy of such compounds in pest control applications .
Future Directions
properties
IUPAC Name |
2-[(4-thiophen-2-ylpyrazol-1-yl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-2-6-14-12(4-1)10-16-9-11(8-15-16)13-5-3-7-17-13/h3,5,7-9,12,14H,1-2,4,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZQGIUXONBEGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2C=C(C=N2)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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